Minoxidil
Overview
Description
Minoxidil is a medication primarily used for the treatment of high blood pressure and pattern hair loss. It is an antihypertensive and a vasodilator. Initially developed in the 1970s as a potent peripheral vasodilator agent for the treatment of severe refractory hypertension, it was later discovered to have the side effect of promoting hair growth .
Mechanism of Action
Target of Action
Minoxidil primarily targets human dermal papillary cells (DPCs) or hair cells . These cells play a crucial role in the regulation of hair follicle development and cycling . This compound also targets potassium channels , specifically the ATP-sensitive potassium (KATP) channels .
Mode of Action
This compound promotes the survival of DPCs by activating both extracellular signal-regulated kinase (ERK) and Akt . It prevents cell death by increasing the ratio of BCl-2/Bax . This compound is also known to open KATP channels, which is thought to be a key part of its stimulatory effect on hair growth .
Biochemical Pathways
This compound acts through multiple pathways. As a vasodilator , it reduces peripheral resistance and produces a fall in blood pressure . It also acts as an anti-inflammatory agent , reducing inflammation that can contribute to hair loss . This compound is an inducer of the Wnt/β-catenin signaling pathway , which plays a crucial role in hair follicle development and cycling . Additionally, it acts as an antiandrogen , countering the effects of male hormones that can contribute to hair loss .
Pharmacokinetics
Approximately 1.4% of topical this compound is absorbed through the skin . This compound is a prodrug that is metabolized by follicular sulfotransferase to its active form, This compound sulfate . Those with higher sulfotransferase activity may respond better to this compound treatment than patients with lower sulfotransferase activity .
Result of Action
This compound stimulates hair growth by shortening the telogen phase and causing premature entry of resting hair follicles into the anagen phase . It also increases hair follicle size . In addition, this compound stimulates cell proliferation, inhibits collagen synthesis, and stimulates the synthesis of vascular endothelial growth factor and prostaglandins .
Biochemical Analysis
Biochemical Properties
Minoxidil interacts with various enzymes and proteins in the body. It is a prodrug that is converted by sulfation via the sulfotransferase enzyme SULT1A1 to its active form, this compound sulfate . The effect of this compound is mediated by adenosine, which triggers intracellular signal transduction via both adenosine A1 receptors and two sub-types of adenosine A2 receptors (A 2A and A 2B receptors) .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It is thought to promote the survival of human dermal papillary cells (DPCs) or hair cells by activating both extracellular signal-regulated kinase (ERK) and Akt and by preventing cell death by increasing the ratio of BCl - 2/Bax . It also stimulates the production of vascular endothelial growth factor, prostaglandin synthesis, and leukotriene B4 expression .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It is an adenosine 5’-triphosphate-sensitive potassium channel opener, causing hyperpolarization of cell membranes . Theoretically, by widening blood vessels and opening potassium channels, it allows more oxygen, blood, and nutrients to the follicles .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It is known that this compound must be used indefinitely for continued support of existing hair follicles and the maintenance of any experienced hair regrowth . Increased shedding at the beginning of the treatment is temporary and indicates a synchronized shifting of intermediate hairs from a late anagen or early telogen to a new anagen .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in experimental animals, this compound caused several kinds of myocardial lesions as well as other adverse cardiac effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolised in the liver predominantly by conjugation with glucuronic acid . The drug and its metabolites are minimally protein bound, and are readily excreted from the kidneys or dialysed across the membranes used for haemodialysis .
Transport and Distribution
This compound is transported and distributed within cells and tissues. In the context of intestinal absorption, this compound’s permeability mechanisms have been evaluated with special emphasis on paracellular transport . In rat intestinal perfusion studies, and across Caco-2 monolayers, tight junction modifiers significantly affected this compound permeability .
Subcellular Localization
It is known that this compound does not cross the blood-brain barrier, and a person’s kidneys filter 95% of this drug within 4 days .
Preparation Methods
Synthetic Routes and Reaction Conditions: Minoxidil is synthesized from barbituric acid. The reaction of barbituric acid with phosphorus oxychloride gives 2,4,6-trichloropyrimidine. Upon reaction with ammonium, this turns into 2,4-diamino-6-chloropyrimidine. The 2,4-diamino-6-chloropyrimidine is then reacted with piperidine to form this compound .
Industrial Production Methods: In industrial settings, this compound is prepared by mixing 2,4-diamino-6-chloropyrimidine-1-oxide with piperidine for carrying out a nitrogen oxidation reaction . The solvent system consisting of propylene glycol, water, and ethanol is often used to deliver this compound topically .
Chemical Reactions Analysis
Types of Reactions: Minoxidil undergoes several types of chemical reactions, including oxidation and substitution reactions. For instance, oxidation of this compound with 3-chloroperbenzoic acid gives 2,4-diamino-6-(2,4-dichlorophenoxy)pyrimidine-3-oxide .
Common Reagents and Conditions:
Oxidation: 3-chloroperbenzoic acid
Substitution: Piperidine
Major Products Formed:
- 2,4-diamino-6-(2,4-dichlorophenoxy)pyrimidine-3-oxide
- This compound
Scientific Research Applications
Minoxidil has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of vasodilators and antihypertensive agents.
Biology: Studied for its effects on hair follicle biology and its potential to promote hair growth.
Medicine: Widely used in the treatment of androgenetic alopecia and severe hypertension.
Industry: Used in the formulation of topical solutions and foams for hair regrowth treatments.
Comparison with Similar Compounds
Finasteride: Another medication used to treat hair loss, but it works by inhibiting the conversion of testosterone to dihydrotestosterone.
Aminexil: Similar to minoxidil, it is used in hair loss treatments but operates by preventing the hardening of hair follicles.
Redensyl: A newer compound that stimulates hair follicle stem cells.
Uniqueness of this compound: this compound is unique in its dual role as both an antihypertensive agent and a hair growth promoter. Unlike finasteride, which works hormonally, this compound works by directly affecting the hair follicles and blood vessels .
Properties
IUPAC Name |
3-hydroxy-2-imino-6-piperidin-1-ylpyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O/c10-7-6-8(12-9(11)14(7)15)13-4-2-1-3-5-13/h6,11,15H,1-5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMGGGWCDYVHOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=N)N(C(=C2)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9040685 | |
Record name | Minoxidil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9040685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>31.4 [ug/mL] (The mean of the results at pH 7.4), Solubility (mg/ml): propylene glycol 75, methanol 44, ethanol 29, 2-propanol 6.7, dimethylsulfoxide 6.5, water 2.2, chloroform 0.5, acetone <0.5, ethyl acetate <0.5, diethyl ether <0.5, benzene <0.5, acetonitrile <0.5. | |
Record name | SID46500395 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Minoxidil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00350 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | MINOXIDIL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6538 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Minoxidil is thought to promote the survival of human dermal papillary cells (DPCs) or hair cells by activating both extracellular signal-regulated kinase (ERK) and Akt and by preventing cell death by increasing the ratio of BCl-2/Bax. Minoxidil may stimulate the growth of human hairs by prolonging anagen through these proliferative and anti-apoptotic effects on DPCs. Minoxidil, when used as a vasodilator, acts by opening adenosine triphosphate-sensitive potassium channels in vascular smooth muscle cells. This vasodilation may also improve the viability of hair cells or hair follicles., The mechanism(s) by which topically applied minoxidil and/or a metabolite of the drug stimulate vertex hair regrowth in androgenetic (male-pattern) alopecia or other forms of alopecia has not been fully elucidated. However, because minoxidil has stimulated hair regrowth in several forms of alopecia, it appears that the drug acts at the level of the hair follicle, possibly involving direct stimulation of hair follicle epithelial growth. ... While increased scalp blood flow resulting from local vasodilation often has been proposed as a principal mechanism of minoxidil's effect on hair growth, this mechanism has not been substantiated consistently and not all vasodilators produce hypertrichosis., Studies in animal cell cultures indicate that minoxidil directly induces proliferation of hair epithelial cells near the base of the hair follicle and increases incorporation of cysteine and glycine into the follicle; cysteine residues crosslink to form cystine, which provides strength to the hair shaft. The drug also appears to induce hypertrophy of existing small follicles, prolong the anagen phase of the hair follicle, and accelerate the cyclic turnover of vellus hair follicles, enabling these follicles to produce thick, terminal hair; these effects result in a decrease in vellus hair follicles, an increase in terminal hair follicles, and an increase in the diameter of the hair shaft. Biopsy specimens obtained after topical treatment with minoxidil demonstrate enlargement of preexisting hair follicles but no evidence of new hair follicle formation., In vitro studies demonstrate different effects of minoxidil on epithelial cells and lymphocytes, which may lead to synergistic effects on hair growth in patients with alopecia areata. In cultures of murine epithelial cells, minoxidil increased cell proliferation, prolonged cell passage time (delayed senescence), and altered cell morphology; the latter 2 effects also have been observed in cultures of human keratinocytes. Human lymphocytes exposed to minoxidil in cell culture demonstrated a modest suppression of mitogen-induced blast formation., Minoxidil reduces peripheral vascular resistance and blood pressure as a result of a direct vasodilating effect on vascular smooth muscle; like diazoxide and hydralazine, minoxidil's effect on arterioles is greater than on veins. Minoxidil delays the hydrolysis of cyclic 3',5'-adenosine monophosphate and cyclic guanosine monophosphate by inhibiting the enzyme phosphodiesterase, and relaxation of arterial smooth muscle by the drug may be, at least partly, mediated by cyclic 3',5'-adenosinemonophospate. Animal studies indicate that minoxidil does not have CNS or adrenergic neuronal blocking effects. | |
Record name | Minoxidil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00350 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | MINOXIDIL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6538 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from methanol-acetonitrile, White to off-white, crystalline powder | |
CAS No. |
38304-91-5 | |
Record name | Minoxidil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00350 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | minoxidil | |
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Record name | Minoxidil | |
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Record name | Minoxidil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.959 | |
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Record name | MINOXIDIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5965120SH1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | MINOXIDIL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6538 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
248 °C | |
Record name | Minoxidil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00350 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | MINOXIDIL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6538 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of minoxidil in promoting hair growth?
A1: While the precise mechanism remains elusive, this compound appears to exert its effects through multiple pathways. Research suggests that this compound may act as a potassium channel opener, influencing cellular processes related to hair growth [ [], [] ]. It may also stimulate the release of growth factors from adipose-derived stem cells, further contributing to hair follicle stimulation [ [] ].
Q2: Does this compound interact with the androgen receptor pathway, which is implicated in androgenetic alopecia?
A2: Yes, emerging evidence suggests that this compound may indeed influence the androgen receptor (AR) pathway. Studies have demonstrated that this compound can suppress AR transcriptional activity, reduce the expression of AR target genes, and hinder the growth of AR-positive cells [ [], [] ].
Q3: Are there other enzymatic pathways that this compound may affect?
A3: Recent research points to potential interactions with enzymes involved in steroid hormone synthesis. This compound has been shown to suppress the expression of steroid 17-alpha-hydroxylase/17,20 lyase (CYP17A1) and enhance the activity of aromatase (CYP19A1). These actions could modulate the balance of androgens and estrogens, potentially influencing hair growth [ [] ].
Q4: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula C9H15N5O and a molecular weight of 209.25 g/mol.
Q5: Are there specific spectroscopic data available for this compound?
A5: While the provided research papers do not delve into detailed spectroscopic characterization, standard techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy can be employed to elucidate the structural features of this compound.
Q6: What are the challenges associated with topical this compound formulations?
A6: Conventional topical formulations often rely on propylene glycol, alcohol, and water as vehicles [ [] ]. These ingredients can contribute to adverse effects like scalp dryness, irritation, and allergic contact dermatitis [ [], [], [] ].
Q7: Have alternative delivery systems been explored to overcome these limitations?
A7: Yes, researchers have investigated various approaches to enhance this compound delivery. These include:
- Nanoemulsions: Incorporating this compound into nanoemulsions with penetration enhancers like oleic acid or eucalyptol has shown promise in improving skin permeation and follicular targeting [ [] ].
- Niosomes: Niosomal formulations of this compound have demonstrated superior efficacy compared to conventional solutions in clinical trials, potentially due to enhanced skin penetration and reduced side effects [ [] ].
- Polymeric Nanoparticles: Encapsulating this compound within poly(lactide-co-glycolide) nanoparticles has been shown to prolong drug release and enhance delivery to hair follicles in animal models [ [] ].
Q8: How is this compound metabolized in the body?
A8: this compound is a prodrug that requires conversion to its active form, this compound sulfate, by sulfotransferase enzymes [ [], [], [] ].
Q9: Does the activity of sulfotransferase enzymes influence the efficacy of this compound treatment?
A9: Yes, individual variations in sulfotransferase enzyme activity contribute to the variable response observed with this compound therapy [ [], [] ].
Q10: Has the long-term stability of sulfotransferase enzyme activity during this compound treatment been investigated?
A10: Research suggests that the expression of the sulfotransferase enzymatic system remains relatively stable over the course of topical this compound treatment [ [] ].
Q11: Have any biomarkers been explored to predict response to this compound treatment?
A11: Laser Doppler velocimetry, a non-invasive technique to measure scalp blood perfusion, has shown potential as a predictor of topical this compound response. It may serve as a surrogate marker for sulfotransferase enzyme activity [ [] ].
Q12: Are there any known systemic side effects associated with topical this compound use?
A12: While generally considered safe for topical use, rare cases of systemic side effects like paresthesia (abnormal sensation, like tingling or prickling) have been reported, potentially due to increased absorption [ [] ].
Q13: Are there any potential alternatives or substitutes for this compound in treating hair loss?
A13: Research into alternative therapies for hair loss is ongoing. Some avenues being explored include:
- Botanical 5-alpha reductase inhibitors: Plant-derived compounds that inhibit the conversion of testosterone to dihydrotestosterone, a hormone implicated in hair loss, have shown some promise in treating female pattern hair loss [ [] ].
- Low-level light therapy (LLLT): LLLT has emerged as a potential non-invasive treatment option for androgenetic alopecia, with studies suggesting comparable efficacy to this compound in some cases [ [], [] ].
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